molecular formula C19H24FN5O3 B168746 N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide CAS No. 154590-46-2

N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide

Cat. No. B168746
CAS RN: 154590-46-2
M. Wt: 389.4 g/mol
InChI Key: CDLWRFKEONBDNF-UHFFFAOYSA-N
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Description

“N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide” is a chemical compound with the CAS Number: 154590-46-2 .


Synthesis Analysis

The synthesis of such compounds often involves the use of phosphoramidites, which are derivatives of natural or synthetic nucleosides . They are used to synthesize oligonucleotides, relatively short fragments of nucleic acid and their analogs . The common method involves treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid .


Chemical Reactions Analysis

Nucleoside phosphoramidites are used in the synthesis of oligonucleotides . They are incorporated in the middle of an oligonucleotide chain using phosphoramidite strategy . The nucleoside analog must possess two hydroxy groups or, less often, a hydroxy group and another nucleophilic group (amino or mercapto) .


Physical And Chemical Properties Analysis

The compound “2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite” which is used in the synthesis of the requested compound has a refractive index of 1.470 (lit.), a boiling point of 100°C/0.5mmHg (lit.), and a density of 0.949g/mL at 25°C (lit.) .

properties

IUPAC Name

N-[[3-[4-[4-(2-cyanoethyl)piperazin-1-yl]-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O3/c1-14(26)22-12-16-13-25(19(27)28-16)15-3-4-18(17(20)11-15)24-9-7-23(8-10-24)6-2-5-21/h3-4,11,16H,2,6-10,12-13H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLWRFKEONBDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide

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